![molecular formula C19H22N2O B5759974 2-(2-tert-butylisonicotinoyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5759974.png)
2-(2-tert-butylisonicotinoyl)-1,2,3,4-tetrahydroisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-tert-butylisonicotinoyl)-1,2,3,4-tetrahydroisoquinoline, also known as TBNQ, is a synthetic compound that has been studied for its potential use in various scientific research applications. This compound has been found to exhibit unique biochemical and physiological effects, making it a promising candidate for further investigation.
Mécanisme D'action
The mechanism of action of 2-(2-tert-butylisonicotinoyl)-1,2,3,4-tetrahydroisoquinoline is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in cancer cell growth and proliferation. 2-(2-tert-butylisonicotinoyl)-1,2,3,4-tetrahydroisoquinoline has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-(2-tert-butylisonicotinoyl)-1,2,3,4-tetrahydroisoquinoline has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, as well as induce apoptosis in these cells. 2-(2-tert-butylisonicotinoyl)-1,2,3,4-tetrahydroisoquinoline has also been found to exhibit anti-inflammatory and antioxidant activity, making it a potential candidate for the treatment of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(2-tert-butylisonicotinoyl)-1,2,3,4-tetrahydroisoquinoline for lab experiments is its potent anti-cancer activity. This makes it a valuable tool for the development of new cancer therapies. However, one limitation of 2-(2-tert-butylisonicotinoyl)-1,2,3,4-tetrahydroisoquinoline is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.
Orientations Futures
There are several future directions for research on 2-(2-tert-butylisonicotinoyl)-1,2,3,4-tetrahydroisoquinoline. One area of interest is the development of new cancer therapies that incorporate 2-(2-tert-butylisonicotinoyl)-1,2,3,4-tetrahydroisoquinoline. Another area of research is the optimization of the synthesis method for 2-(2-tert-butylisonicotinoyl)-1,2,3,4-tetrahydroisoquinoline to improve its purity and yield. Additionally, further studies are needed to fully understand the mechanism of action of 2-(2-tert-butylisonicotinoyl)-1,2,3,4-tetrahydroisoquinoline and its potential use in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 2-(2-tert-butylisonicotinoyl)-1,2,3,4-tetrahydroisoquinoline involves the reaction of 2-tert-butylisonicotinic acid with tetrahydroisoquinoline in the presence of a catalyst. This method has been optimized to yield high purity and yield of 2-(2-tert-butylisonicotinoyl)-1,2,3,4-tetrahydroisoquinoline.
Applications De Recherche Scientifique
2-(2-tert-butylisonicotinoyl)-1,2,3,4-tetrahydroisoquinoline has been studied for its potential use in various scientific research applications. One of the most promising areas of research is in the field of cancer treatment. 2-(2-tert-butylisonicotinoyl)-1,2,3,4-tetrahydroisoquinoline has been found to exhibit potent anti-cancer activity, making it a potential candidate for the development of new cancer therapies.
Propriétés
IUPAC Name |
(2-tert-butylpyridin-4-yl)-(3,4-dihydro-1H-isoquinolin-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c1-19(2,3)17-12-15(8-10-20-17)18(22)21-11-9-14-6-4-5-7-16(14)13-21/h4-8,10,12H,9,11,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNFZQXGWXVYJQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC=CC(=C1)C(=O)N2CCC3=CC=CC=C3C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>44.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49645971 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(2-tert-butylpyridin-4-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.